molecular formula C10H10FNO2 B581916 4-Amino-3-fluorobenzoic acid allyl ester CAS No. 262433-55-6

4-Amino-3-fluorobenzoic acid allyl ester

Cat. No. B581916
CAS RN: 262433-55-6
M. Wt: 195.193
InChI Key: XCRZAIPPBHIKOR-UHFFFAOYSA-N
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Description

“4-Amino-3-fluorobenzoic acid allyl ester” is a chemical compound with the molecular formula C10H10FNO2 . It has a molecular weight of 195.19 g/mol . The compound is also known by other names such as “allyl 4-amino-3-fluorobenzoate”, “prop-2-enyl 4-amino-3-fluorobenzoate”, and "prop-2-en-1-yl 4-amino-3-fluorobenzoate" .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h2-4,6H,1,5,12H2 . The Canonical SMILES representation is C=CCOC(=O)C1=CC(=C(C=C1)N)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 195.06955672 g/mol . The Topological Polar Surface Area is 52.3 Ų . The Heavy Atom Count is 14 . The Formal Charge is 0 . The Complexity is 220 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Organic Synthesis Enhancements : Fluorinated benzoic acid derivatives, including those related to 4-amino-3-fluorobenzoic acid, are frequently used in organic synthesis to introduce fluorine atoms into target molecules. Fluorine atoms can significantly alter the physical, chemical, and biological properties of organic compounds, making them valuable in pharmaceuticals and agrochemicals. For instance, synthesis methods involving fluorinated benzoic acids have been developed for creating novel compounds with enhanced herbicidal activity, demonstrating the utility of such derivatives in synthesizing biologically active molecules (Liu Chang-chun, 2006).

  • Radiochemical Applications : Fluorinated benzoic acid esters are also crucial in the radiochemical synthesis of imaging agents for positron emission tomography (PET). For example, a study detailed the automated radiochemical synthesis of a thiol reactive synthon for radiofluorination of peptides and proteins, highlighting the role of fluorinated esters in developing diagnostic and therapeutic agents (Kiesewetter et al., 2011).

Medicinal Chemistry and Drug Design

  • Antitumor and Antibacterial Agents : The fluorine atom's introduction into benzoic acid derivatives has been investigated for enhancing the antitumor and antibacterial activities of synthesized compounds. For example, research on amino acid ester derivatives containing 5-fluorouracil showed promising inhibitory effects against cancer cell lines, underscoring the therapeutic potential of fluorinated compounds (J. Xiong et al., 2009).

  • Cholinesterase Inhibitors for Alzheimer's Disease : Fluorinated benzoic acid derivatives have been synthesized and evaluated as inhibitors of cholinesterases, with potential application in treating Alzheimer's disease. The study demonstrates the multifunctionality of such compounds in inhibiting cholinesterases and aggregating β-amyloid, indicating their role in developing treatments for neurodegenerative diseases (Szymański et al., 2012).

Material Science and Imaging

  • Stem Cell Labeling : In material science and medical imaging, fluorinated esters have been used for stem cell labeling, facilitating the tracking of stem cells post-transplantation. This application is vital for understanding stem cell migration patterns and assessing therapeutic efficacy in regenerative medicine (Bing Ma et al., 2005).

Safety and Hazards

The compound should be handled with care. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation when handling it . In case of inhalation, remove the victim to fresh air and keep at rest. Get medical advice if you feel unwell. In case of skin contact, remove all contaminated clothing and wash with plenty of soap and water .

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

prop-2-enyl 4-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h2-4,6H,1,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRZAIPPBHIKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661753
Record name Prop-2-en-1-yl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-fluorobenzoic acid allyl ester

CAS RN

262433-55-6
Record name 2-Propen-1-yl 4-amino-3-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262433-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-en-1-yl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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